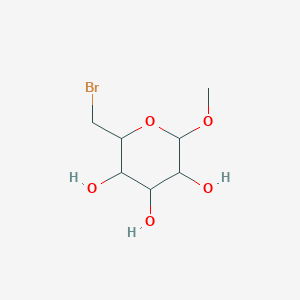

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol

Description

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol is a halogenated carbohydrate derivative characterized by a tetrahydropyran (oxane) ring substituted with a bromomethyl group at the C2 position, a methoxy group at C6, and hydroxyl groups at C3, C4, and C3. This compound belongs to a broader class of modified sugars, which are pivotal intermediates in synthetic organic chemistry, particularly in glycosylation reactions and drug design.

Properties

IUPAC Name |

2-(bromomethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVACZFVRYLENKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CBr)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995456 | |

| Record name | Methyl 6-bromo-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7404-26-4, 7465-44-3 | |

| Record name | NSC403456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC403455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-bromo-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol can be achieved through several methods. One common approach involves the bromomethylation of a precursor compound, such as 6-methoxy-oxane-3,4,5-triol. This reaction typically uses paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromomethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromomethylation processes. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of hydrobromic acid and paraformaldehyde remains common, but the reaction parameters are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Formation of azides, thiocyanates, or ethers.

Oxidation Reactions: Formation of aldehydes or ketones.

Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : C7H13BrO5

- Molecular Weight : 239.08 g/mol

- CAS Number : 7404-26-4

The compound features a bromomethyl group that enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol has been investigated for its potential use in pharmaceuticals:

- Antidiabetic Agents : Research indicates that compounds similar to this compound can inhibit sodium-dependent glucose cotransporters (SGLTs), which are targets for diabetes treatment. Such inhibition can lead to decreased glucose reabsorption in the kidneys, thus lowering blood sugar levels .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis in tumor cells .

Biochemical Research

The compound is also valuable in biochemical studies:

- Enzyme Inhibition Studies : Its structural features allow it to serve as a substrate or inhibitor for various enzymes, facilitating research into enzyme mechanisms and kinetics .

Material Science

In material science, this compound can be utilized:

- Polymer Synthesis : The bromomethyl group can be used in polymerization reactions to create functionalized polymers with specific properties for applications in coatings and adhesives .

Case Study 1: Antidiabetic Research

A study published in a pharmacological journal explored the efficacy of SGLT inhibitors derived from oxane compounds. The research demonstrated that derivatives of this compound significantly reduced blood glucose levels in diabetic animal models. The findings suggest a promising avenue for developing new treatments for diabetes .

Case Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines revealed that compounds related to this compound exhibited notable cytotoxicity. The research indicated that these compounds could disrupt cellular processes critical for cancer cell survival, presenting opportunities for further development into anticancer agents .

Data Table

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The methoxy group can also affect the compound’s electronic properties, further modulating its chemical behavior .

Comparison with Similar Compounds

Key Observations:

- Halogen vs. Hydroxyl Groups : Bromo- and iodo-methyl analogs exhibit higher molecular weights and enhanced electrophilicity compared to hydroxyl/methoxy derivatives, making them suitable for nucleophilic substitution reactions .

- Stereochemical Complexity: Methyl β-D-altropyranoside () and natural analogs () emphasize stereochemical specificity, crucial for biological recognition (e.g., enzyme binding).

Anticancer Potential

- Hydroxymethyl Analogs: 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol () induces apoptosis in PC3 prostate cancer cells via MAPK pathway activation.

- Halogenated Derivatives : Bromo- and iodo-methyl groups may enhance cytotoxicity by increasing membrane permeability or acting as alkylating agents, though specific data for this compound remains unexplored .

Biological Activity

2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₉BrO₅

- Molecular Weight : Approx. 241.05 g/mol

This compound features a bromomethyl group, a methoxy group, and a sugar-like oxane structure that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties that could be harnessed for therapeutic applications.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle in the G2/M phase.

- Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

A study conducted on human breast cancer cells (MCF-7) demonstrated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These results indicate that higher concentrations of the compound significantly reduce cell viability, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

- Modulation of Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Bacterial Infections : In a murine model of bacterial infection, administration of the compound led to a significant reduction in bacterial load compared to controls.

- Cancer Treatment Model : In xenograft models of breast cancer, treatment with varying doses of the compound resulted in tumor size reduction and improved survival rates.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol?

- Methodological Answer : The compound is synthesized via regioselective bromination of a methoxy-substituted oxane precursor. Key steps include:

- Protection of hydroxyl groups using acetyl or benzyl groups to avoid side reactions during bromination .

- Bromination : Use of N-bromosuccinimide (NBS) or HBr in acetic acid under controlled temperatures (0–5°C) to minimize over-bromination .

- Deprotection : Acidic or basic hydrolysis to regenerate hydroxyl groups.

- Optimization : Reaction yields (50–70%) depend on solvent polarity (e.g., DCM vs. THF) and stoichiometry of brominating agents .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify methoxy (δ 3.3–3.5 ppm) and bromomethyl (δ 3.8–4.2 ppm) groups. Anomeric protons in the oxane ring appear at δ 4.5–5.5 ppm .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~308 (M+H) confirm the molecular formula .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Bromomethyl groups are prone to photolytic decomposition; store in amber vials under inert gas (N/Ar) .

- Moisture : Hydrolysis of the bromomethyl group occurs in aqueous media; use anhydrous solvents (e.g., dry DMSO) for stock solutions .

- Temperature : Long-term storage at –20°C in desiccated environments minimizes degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Methodological Answer :

- Steric and Electronic Effects : Bromination favors the less sterically hindered carbon adjacent to the methoxy group. DFT calculations predict electron density distribution to guide reagent choice (e.g., electrophilic bromine sources for electron-rich sites) .

- Catalytic Approaches : Lewis acids like FeCl or ZnBr enhance regioselectivity by stabilizing transition states .

- Contradiction Analysis : Conflicting reports on NBS vs. HBr efficiency suggest solvent-dependent reactivity (e.g., higher selectivity in THF vs. acetic acid) .

Q. What computational tools predict the compound’s reactivity in glycosylation reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for SN2 displacement reactions, predicting activation energies for bromomethyl group substitution .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize carbocation intermediates) .

- Contradiction Alert : Some studies suggest steric hindrance from the methoxy group reduces nucleophilic attack efficiency, conflicting with MD predictions .

Q. How does structural modification (e.g., halogen substitution) impact biological activity?

- Methodological Answer :

- Comparative Studies : Replace bromine with iodine (see : 2-(Iodomethyl)-6-methoxy-oxane-3,4,5-triol) to assess halogen size effects on enzyme inhibition (e.g., glycosidases) .

- Activity Assays : IC values measured via fluorogenic substrate hydrolysis in enzyme kinetics experiments .

- Data Interpretation : Bromine’s electronegativity enhances binding affinity compared to iodine, but steric bulk may reduce solubility .

Contradictions and Open Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.